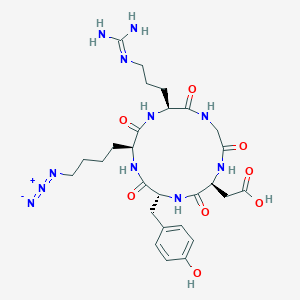

Cyclo(Arg-Gly-Asp-D-Tyr-|A-azido-Nle)

Description

Cyclo(Arg-Gly-Asp-D-Tyr-azido-Nle) is a synthetic cyclic peptide derivative designed for targeted molecular interactions, particularly with integrin receptors. Its core structure incorporates the canonical Arg-Gly-Asp (RGD) motif, a tripeptide sequence known for its high affinity to integrins such as αvβ3 and α5β1, which are overexpressed in tumor cells and neovasculature . Key modifications include:

- D-Tyrosine (D-Tyr): Enhances metabolic stability by resisting proteolytic degradation.

- Azido-Nle (azidonorleucine): Facilitates site-specific conjugation via click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), enabling applications in imaging probes or drug delivery systems .

This compound is structurally optimized for integrin-targeted diagnostics or therapeutics, leveraging the RGD motif’s binding specificity while improving pharmacokinetic properties through cyclization and non-natural amino acids.

Properties

Molecular Formula |

C27H39N11O8 |

|---|---|

Molecular Weight |

645.7 g/mol |

IUPAC Name |

2-[(2S,5R,8S,11S)-8-(4-azidobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |

InChI |

InChI=1S/C27H39N11O8/c28-27(29)31-10-3-5-17-23(43)32-14-21(40)34-20(13-22(41)42)26(46)37-19(12-15-6-8-16(39)9-7-15)25(45)36-18(24(44)35-17)4-1-2-11-33-38-30/h6-9,17-20,39H,1-5,10-14H2,(H,32,43)(H,34,40)(H,35,44)(H,36,45)(H,37,46)(H,41,42)(H4,28,29,31)/t17-,18-,19+,20-/m0/s1 |

InChI Key |

PXEDUZWGHKWZNI-HAGHYFMRSA-N |

Isomeric SMILES |

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN=[N+]=[N-])CC2=CC=C(C=C2)O)CC(=O)O |

Canonical SMILES |

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN=[N+]=[N-])CC2=CC=C(C=C2)O)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclo(Arg-Gly-Asp-D-Tyr-|A-azido-Nle) involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The azido group is introduced at the norleucine residue during the synthesis .

Industrial Production Methods

Industrial production of Cyclo(Arg-Gly-Asp-D-Tyr-|A-azido-Nle) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Cyclo(Arg-Gly-Asp-D-Tyr-|A-azido-Nle) undergoes various chemical reactions, including:

Oxidation and Reduction: The peptide can undergo oxidation and reduction reactions, particularly at the tyrosine residue.

Common Reagents and Conditions

Click Chemistry: Copper sulfate and sodium ascorbate are commonly used reagents for CuAAC reactions.

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Reduction: Reducing agents like dithiothreitol (DTT) are employed.

Major Products

Click Chemistry: The major products are triazole-linked conjugates.

Oxidation and Reduction: Oxidized or reduced forms of the peptide, depending on the specific conditions.

Scientific Research Applications

Cyclo(Arg-Gly-Asp-D-Tyr-|A-azido-Nle) has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of radiolabeled compounds for PET imaging.

Biology: Employed in studies involving cell adhesion and migration due to its ability to bind to integrins.

Medicine: Investigated for its potential in targeted drug delivery systems and cancer therapy.

Industry: Utilized in the development of new materials and bioconjugates.

Mechanism of Action

The mechanism of action of Cyclo(Arg-Gly-Asp-D-Tyr-|A-azido-Nle) involves its interaction with integrins, particularly the αvβ3 integrin. This interaction facilitates cell adhesion and migration, making it useful in imaging and therapeutic applications. The azido group allows for further functionalization through click chemistry, enabling the creation of various bioconjugates .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues of RGD Cyclopeptides

Table 1: Key Structural and Functional Comparisons

Key Findings :

- GP1 () shares the RGD motif and D-Tyr but incorporates a lysine-derived chelator for radiometal labeling. Its binding affinity parallels the target compound, though selectivity for integrins over other receptors is superior compared to opioid-targeted cyclopeptides like Dyn A derivatives .

- AAZTA-Conjugated Probe () demonstrates the versatility of azide-free conjugation strategies, achieving dual-modal imaging without compromising integrin binding. In contrast, the azido group in Cyclo(Arg-Gly-Asp-D-Tyr-azido-Nle) offers orthogonal reactivity for modular bioconjugation .

Functional Comparisons with Non-RGD Cyclic Dipeptides

Table 2: Activity Profiles of Cyclic Dipeptides (CDPs)

Key Findings :

- Unlike RGD-based cyclopeptides, Cyclo(Pro-Tyr) and its hydroxylated analogue Cyclo(Hyp-Tyr) primarily target bacterial QS pathways, demonstrating how residue choice dictates biological niche .

- Cyclo(Phe-Pro) and Cyclo(Tyr-Pro) () exhibit broad-spectrum cytotoxicity but lack the integrin specificity of RGD derivatives, highlighting the RGD motif’s critical role in tumor targeting.

- Cyclo(L-Ala-Gly) derivatives () emphasize structure-activity relationships (SAR): methyl side-chain length correlates with antifungal potency, a principle applicable to optimizing azido-Nle in the target compound.

Stability and Conjugation Efficiency

- Cyclization Impact : Cyclization of linear RGD peptides (e.g., c(RGDfV)) improves proteolytic resistance and binding affinity by restricting conformational flexibility . The target compound’s D-Tyr further enhances stability compared to L-configured residues in CDPs like Cyclo(Pro-Tyr) .

- Azido Group Utility: The azido-Nle modification enables efficient conjugation to alkynes, contrasting with non-azido CDPs (e.g., phenazine derivatives in ), which require alternative coupling strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.